

Pumice as a Pozzolanic Material: A Comparative Guide Based on ASTM Standards

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Compound of Interest

Compound Name: PUMICE STONE

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An objective analysis of pumice's performance against other pozzolans, supported by experimental data, for researchers, scientists, and drug development professionals.

Pumice, a light-colored, porous igneous rock, has garnered significant attention as a natural pozzolanic material for use in cement and concrete. Its validation as a reliable pozzolan is primarily governed by standards set by ASTM International, particularly ASTM C618, which specifies the requirements for coal fly ash and raw or calcined natural pozzolans for use in concrete. This guide provides a comprehensive comparison of pumice with other common pozzolanic materials, detailing the experimental protocols under ASTM standards and presenting quantitative data to validate its performance.

Pozzolanic Activity of Pumice

Pozzolans are siliceous and aluminous materials that, in a finely divided form and in the presence of moisture, chemically react with calcium hydroxide at ordinary temperatures to form compounds possessing cementitious properties.^[1] This pozzolanic reaction is crucial for enhancing the long-term strength and durability of concrete. The primary reactive components in pumice are amorphous silica and alumina, which react with the calcium hydroxide produced during the hydration of Portland cement to form additional calcium silicate hydrate (C-S-H), the main binding agent in concrete.^{[1][2]}

Chemical and Physical Requirements under ASTM C618

ASTM C618 classifies natural pozzolans, including pumice, as Class N pozzolans. The standard sets forth specific chemical and physical requirements that a material must meet to qualify.

Table 1: ASTM C618 Chemical Requirements for Class N Pozzolans and Typical Values for Pumice.

Chemical Requirement	ASTM C618 Limit (Class N)	Typical Pumice Composition
Silicon Dioxide (SiO ₂) + Aluminum Oxide (Al ₂ O ₃) + Iron Oxide (Fe ₂ O ₃), min %	70.0	84.59% ^[3]
Sulfur Trioxide (SO ₃), max %	4.0	< 1.0%
Moisture Content, max %	3.0	< 1.0%
Loss on Ignition, max %	10.0	< 2.0%

Table 2: ASTM C618 Physical Requirements for Class N Pozzolans and Typical Performance of Pumice.

Physical Requirement	ASTM C618 Limit (Class N)	Typical Pumice Performance
Fineness: Amount retained on 45-µm (No. 325) sieve, max %	34	Varies with processing, can meet requirement
Strength Activity Index (SAI) with Portland Cement at 7 days, min, percent of control	75	Can meet or exceed 75% [4] [5]
Strength Activity Index (SAI) with Portland Cement at 28 days, min, percent of control	75	Typically exceeds 75%, often reaching >90% [1] [4]
Water Requirement, max, percent of control	115	Varies, can be managed with water reducers
Soundness: Autoclave expansion or contraction, max %	0.8	Typically well below the limit

It has been noted that while some pumice samples may achieve the minimum 75% pozzolanic activity index in 28 days, others, like scoria and rice husk ash, might reach this in 7 days.[\[4\]](#)[\[5\]](#)

Performance Comparison: Pumice vs. Other Pozzolans

The performance of pumice as a supplementary cementitious material (SCM) has been extensively compared to other pozzolans, most notably fly ash, a byproduct of coal combustion.

Compressive Strength

Pumice concrete mixtures may exhibit slower strength gain initially compared to a 100% Portland cement control and even Class F fly ash concrete.[\[1\]](#) However, at 90 days, concrete with 15% and 25% pumice replacement has been shown to reach 95% and 99% of the control strength, respectively.[\[1\]](#)[\[6\]](#) Over the long term, the continued pozzolanic reaction of pumice can lead to compressive strengths that exceed the control by 15-40%.[\[1\]](#)

Table 3: Comparative Compressive Strength Development (ASTM C39).

Material	28-Day Strength (vs. Control)	90-Day Strength (vs. Control)	Long-Term Strength (vs. Control)
Pumice (15% replacement)	>4500 psi[1]	95%[1][6]	Exceeds control[1]
Pumice (25% replacement)	>4500 psi[1]	99%[1][6]	Exceeds control[1]
Fly Ash (Class F)	Slower than control	Similar to or slightly higher than control	Exceeds control

Mitigation of Alkali-Silica Reaction (ASR)

Alkali-Silica Reaction (ASR) is a deleterious expansion reaction in concrete between the alkali hydroxides in the pore solution and reactive forms of silica in the aggregate. Pumice has demonstrated excellent performance in mitigating ASR. Studies have shown that replacing 25% or less of cement with pumice can keep ASR expansions below the 0.04% limit at 2 years as per the ASTM C1293 concrete prism test.[1][7] This validates the results from the accelerated mortar bar test (ASTM C1567).[1][8]

Sulfate Resistance

Pumice significantly enhances the resistance of concrete to sulfate attack. According to ASTM C1012, concrete with 15% pumice replacement qualifies for use in a Class 3 severe sulfate exposure environment.[1][6][7] This is a significant advantage in harsh environments.

Chloride Ion Penetrability

The pozzolanic reaction of pumice refines the pore structure of concrete, making it less permeable to chloride ions, which can cause corrosion of reinforcing steel. Testing according to ASTM C1202 has shown that concrete with pumice as an SCM exhibits very low chloride ion penetrability, with increasing resistance at higher replacement levels.[1]

Experimental Protocols

The validation of pumice as a pozzolanic material relies on a suite of standardized ASTM test methods.

ASTM C311: Standard Test Methods for Sampling and Testing Fly Ash or Natural Pozzolans for Use in Portland-Cement Concrete

This standard outlines the procedures for testing the chemical and physical properties of pozzolans to determine their conformity with ASTM C618. Key tests include:

- **Chemical Analysis:** Determination of the content of SiO_2 , Al_2O_3 , Fe_2O_3 , SO_3 , moisture, and loss on ignition.
- **Fineness:** Measured by the amount of material retained on a 45- μm (No. 325) sieve.
- **Strength Activity Index (SAI):** This is a critical test to evaluate the pozzolanic activity. Mortar cubes are prepared with a 20% replacement of cement by the pozzolanic material.^[4] The compressive strength of these cubes is compared to that of control mortar cubes (100% cement) at 7 and 28 days. The SAI is calculated as $(A/B) \times 100$, where A is the average compressive strength of the test specimen cubes and B is the average compressive strength of the control specimen cubes.^[4]

ASTM C1293: Standard Test Method for Determination of Length Change of Concrete Due to Alkali-Silica Reaction

This long-term test is considered a reliable method for assessing ASR potential.

- **Specimen Preparation:** Concrete prisms are cast using the cement-pozzolan blend and a reactive aggregate.
- **Exposure:** The prisms are stored at a high humidity and temperature (38°C) for up to two years.
- **Measurement:** The length change (expansion) of the prisms is monitored over time. An expansion below 0.04% at two years is generally considered acceptable.^[1]

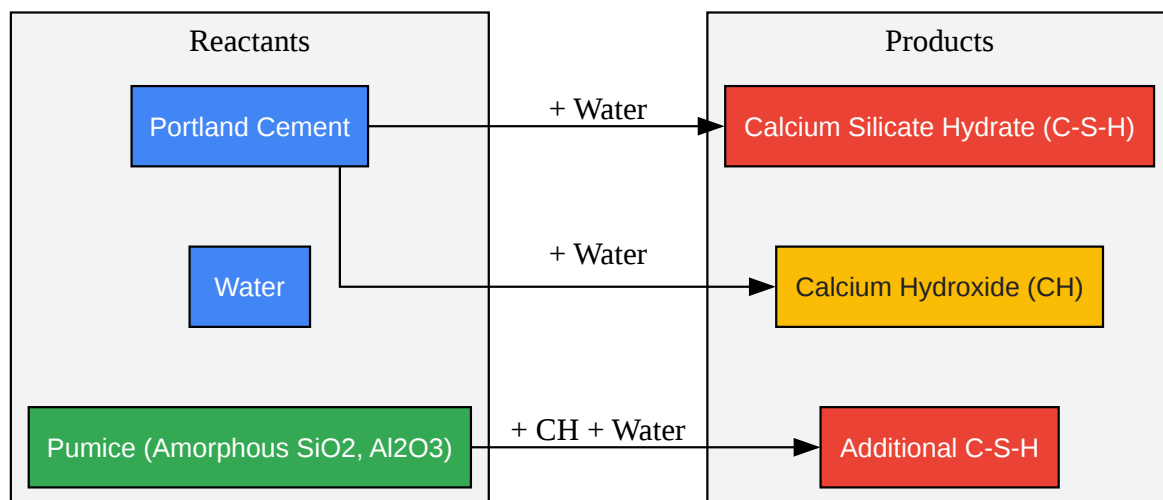
ASTM C1012: Standard Test Method for Length Change of Hydraulic-Cement Mortars Exposed to a Sulfate Solution

This method evaluates the sulfate resistance of cement-pozzolan combinations.

- Specimen Preparation: Mortar bars are cast from a blend of cement and the pozzolan.
- Curing and Exposure: After an initial curing period, the bars are immersed in a sodium sulfate solution.
- Measurement: The expansion of the mortar bars is measured periodically for up to 18 months. The performance is classified based on the expansion limits at different time intervals for mild, moderate, and severe sulfate exposure.^{[1][6]}

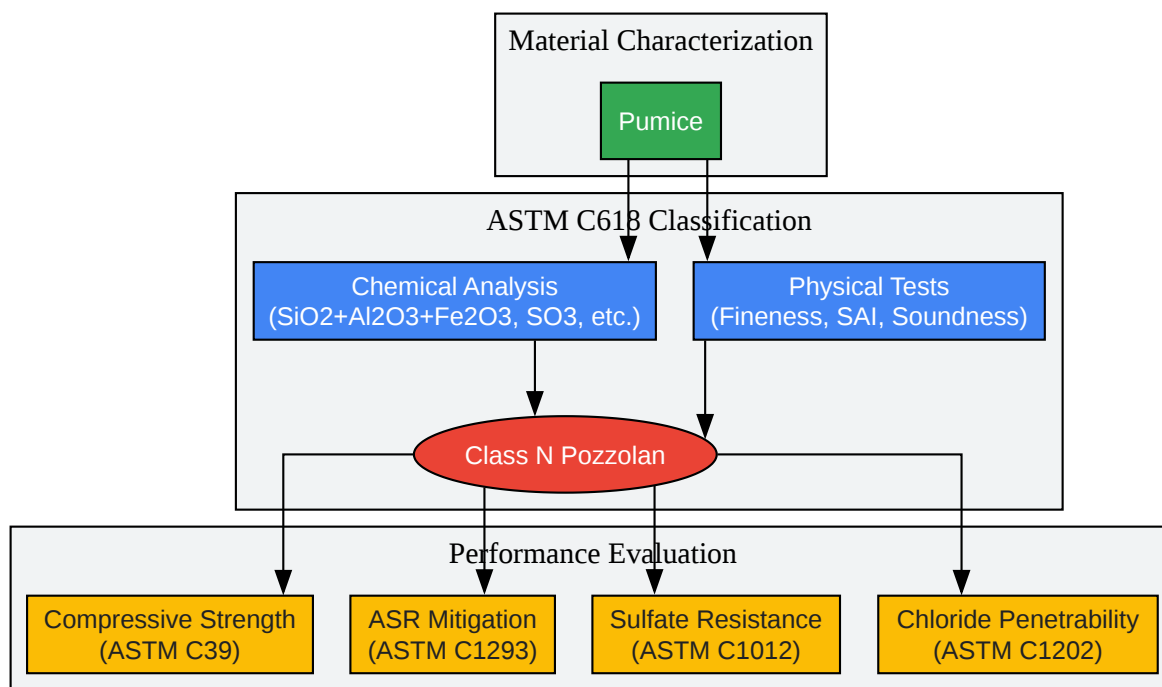
Visualizing the Validation Process

The following diagrams illustrate the key processes involved in the validation of pumice as a pozzolanic material.



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Caption: Pozzolanic reaction of pumice in cement.



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Caption: ASTM validation workflow for pumice.

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